molecular formula C10H4Cl2N2 B1351073 2,4-Dichloroquinoline-3-carbonitrile CAS No. 69875-54-3

2,4-Dichloroquinoline-3-carbonitrile

Cat. No. B1351073
CAS RN: 69875-54-3
M. Wt: 223.05 g/mol
InChI Key: NYSSRDZZLIOHHI-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-3-carbonitrile (CAS# 69875-54-3) is a useful research chemical compound . It has a molecular weight of 223.06 and a molecular formula of C10H4Cl2N2 .


Synthesis Analysis

The synthesis of 2,4-Dichloroquinoline-3-carbonitrile involves nucleophilic substitution with different nucleophiles . For instance, one method involves the reaction of the compound with ammonium acetate in acetic acid at 140°C for 4 hours .


Molecular Structure Analysis

The InChI code for 2,4-Dichloroquinoline-3-carbonitrile is 1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8 (6)14-10 (12)7 (9)5-13/h1-4H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with thiolate anions to form thio ethers . It can also undergo acid hydrolysis to form 4-quinolinones .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.49 .

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Pyrazoloquinolines

2,4-Dichloroquinoline-3-carbonitrile is used in the synthesis of various polyfunctionally substituted pyrazoloquinolines. These compounds are synthesized through reactions involving 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine and subsequent acid hydrolysis and alkylation steps. The resulting pyrazoloquinolines have potential applications in medicinal chemistry and drug discovery (Mekheimer et al., 2008).

Chemical Reactions and Derivatives

The compound serves as a key precursor in various chemical reactions, leading to the formation of chloroquinoline-3-carbonitrile derivatives. These reactions include substitutions at the chloro and cyano groups, playing a crucial role in producing biologically active compounds. The versatility in reactions underscores its importance in synthetic organic chemistry (Mekheimer et al., 2019).

Optoelectronic and Charge Transport Properties

Studies have investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those derived from 2,4-dichloroquinoline-3-carbonitrile. Such research is critical in materials science, particularly for the development of efficient multifunctional materials for electronic applications (Irfan et al., 2020).

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2,4-dichloroquinoline-3-carbonitrile with various nucleophiles result in the formation of novel substituted quinolines. These reactions and the resulting products have implications in the synthesis of compounds with potential pharmacological properties (Mekheimer & Kappe, 1998).

Corrosion Inhibition

Certain quinoline derivatives, including those derived from 2,4-dichloroquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. These compounds are potential candidates for protecting metals against corrosion, a significant problem in industrial applications (Erdoğan et al., 2017).

Fused Quinoline Heterocycles and Novel Derivatives

The compound is used in the synthesis of fused quinoline heterocycles and novel derivatives. These derivatives have potential applications in the development of new materials and molecules with unique properties (Mekheimer et al., 2003).

Safety And Hazards

The compound is considered hazardous. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The compound has been discussed in several papers. For instance, a paper published in Heterocyclic Communications in 1998 discussed the nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with different nucleophiles . Another paper published in 2021 discussed the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs .

properties

IUPAC Name

2,4-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSRDZZLIOHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382861
Record name 2,4-dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroquinoline-3-carbonitrile

CAS RN

69875-54-3
Record name 2,4-dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RA Mekheimer, T Kappe - Heterocyclic Communications, 1998 - degruyter.com
2, 4-Dichloroquinoline-3-carbonitrile (1) reacted with several nucleophiles produced a novel substituted quinolines. Nucleophilic substitution of 1 with thiolate anions leads to the thio …
Number of citations: 16 www.degruyter.com
RA Mekheimer - Journal of the Chemical Society, Perkin Transactions …, 1999 - pubs.rsc.org
4-Alkylamino-2-chloroquinoline-3-carbonitriles 2a–f react with hydrazine hydrate to give, in each case, the corresponding 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline 7. …
Number of citations: 36 pubs.rsc.org
RA Mekheimer, EK Ahmed… - Journal of Chemical …, 2003 - journals.sagepub.com
2,4-Dichloroquinoline-3-carbonitrile (1) with phenylhydrazine in DMF at room temperature gave the 3-amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline (2). Reaction of 2 with phenyl …
Number of citations: 8 journals.sagepub.com
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
RA Mekheimer, SM Refaey, KU Sadek… - Journal of Chemical …, 2008 - journals.sagepub.com
Reaction of 2,4-dichloroquinoline-3-carbonitrile (1) with 4-methylpiperidine gave 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile (2). Acid hydrolysis of 2 afforded the …
Number of citations: 6 journals.sagepub.com
W Stadlbauer, G Hojas - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
The reaction of 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline 8 with nitrous acid did not give 2,4-diazidoquinoline-3-carbonitrile 5 as reported previously, but afforded in 60% yield 4…
Number of citations: 19 pubs.rsc.org
RA Mekheimer, MA Al-Sheikh, HY Medrasi… - Synthetic …, 2017 - Taylor & Francis
A novel, simple, and efficient synthetic methodology for the synthesis of hitherto unreported tetracyclic 10-amino-6,9-disubstituted-[1,2,4]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines, in …
Number of citations: 14 www.tandfonline.com
RA Mekheimer, SMR Allam, MA Al-Sheikh… - Bioorganic …, 2022 - Elsevier
A novel series of pyrimido[5,4-c]quinoline derivatives variously substituted at positions 2 and 5 have been synthesized, in good to excellent yields, via rapid base-catalyzed cyclization …
Number of citations: 20 www.sciencedirect.com
RA Mekheimer, KU Sadek, HAA El‐Nabi… - Journal of …, 2005 - Wiley Online Library
Ethyl 3‐amino‐4‐chlorothieno[3,2‐c]quinoline‐2‐carboxylate (4) is a versatile synthon, prepared by reacting an equimolar amount of 2,4‐dichloroquinoline‐3‐carbonitrile (1) with ethyl …
Number of citations: 15 onlinelibrary.wiley.com
AA Abu-Hashem, ABA El-Gazzar… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
This review describes the procedures for the synthesis of thieno[3,2-c]quinoline derivatives by use of the following reagents and aryl-amine derivatives as starting material, and the …
Number of citations: 6 www.tandfonline.com

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